Cas no 161099-42-9 (2H-1-Benzopyran-7-ol,3-[4-hydroxy-2-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-)

2H-1-Benzopyran-7-ol,3-[4-hydroxy-2-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]- structure
161099-42-9 structure
Nome del prodotto:2H-1-Benzopyran-7-ol,3-[4-hydroxy-2-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-
Numero CAS:161099-42-9
MF:C21H22O4
MW:338.396986484528
CID:186163
PubChem ID:10042759

2H-1-Benzopyran-7-ol,3-[4-hydroxy-2-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2H-1-Benzopyran-7-ol,3-[4-hydroxy-2-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-
    • BIDWILLOL A
    • 2H-1-Benzopyran-7-ol,3-[4-hydroxy-2-methoxy-3-(3-methyl-2-butenyl)phenyl]- (9CI)
    • 3-[4-Hydroxy-2-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-2H-1-benzopyran-7-ol
    • [ "" ]
    • AKOS032962538
    • starbld0001925
    • FS-9510
    • 3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-2H-chromen-7-ol
    • 161099-42-9
    • 3-(4-Hydroxy-2-methoxy-3-(3-methylbut-2-en-1-yl)phenyl)-2H-chromen-7-ol
    • 3-(4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl)-2H-chromen-7-ol
    • 3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-en-1-yl)phenyl]-2H-chromen-7-ol
    • Inchi: InChI=1S/C21H22O4/c1-13(2)4-7-18-19(23)9-8-17(21(18)24-3)15-10-14-5-6-16(22)11-20(14)25-12-15/h4-6,8-11,22-23H,7,12H2,1-3H3
    • Chiave InChI: CBCNITCGKSLSCT-UHFFFAOYSA-N
    • Sorrisi: C/C(=C/CC1C(O)=CC=C(C2COC3=CC(=CC=C3C=2)O)C=1OC)/C

Proprietà calcolate

  • Massa esatta: 338.15186
  • Massa monoisotopica: 338.15180918g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 4
  • Complessità: 508
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.6
  • Superficie polare topologica: 58.9Ų

Proprietà sperimentali

  • Colore/forma: Yellow powder
  • Densità: 1.2±0.1 g/cm3
  • Punto di ebollizione: 543.0±50.0 °C at 760 mmHg
  • Punto di infiammabilità: 282.2±30.1 °C
  • PSA: 58.92
  • Pressione di vapore: 0.0±1.5 mmHg at 25°C

2H-1-Benzopyran-7-ol,3-[4-hydroxy-2-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]- Informazioni sulla sicurezza

2H-1-Benzopyran-7-ol,3-[4-hydroxy-2-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TargetMol Chemicals
TN5453-5mg
Bidwillol A
161099-42-9
5mg
¥ 3940 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5453-5 mg
Bidwillol A
161099-42-9
5mg
¥5365.00 2022-04-26
TargetMol Chemicals
TN5453-1 ml * 10 mm
Bidwillol A
161099-42-9
1 ml * 10 mm
¥ 4040 2024-07-20
TargetMol Chemicals
TN5453-5 mg
Bidwillol A
161099-42-9 98%
5mg
¥ 3,940 2023-07-11
TargetMol Chemicals
TN5453-1 mL * 10 mM (in DMSO)
Bidwillol A
161099-42-9 98%
1 mL * 10 mM (in DMSO)
¥ 4040 2023-09-15
A2B Chem LLC
AE93435-5mg
Bidwillol A
161099-42-9
5mg
$702.00 2024-04-20
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:161099-42-9)Bidwillol A
TBW00532
Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta